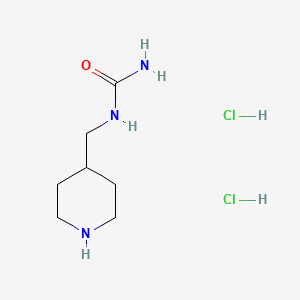

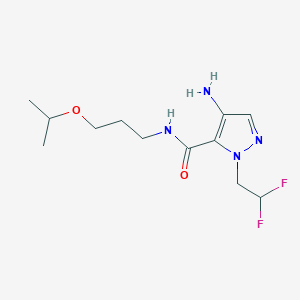

![molecular formula C17H21FN2O3S2 B2731883 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide CAS No. 1251543-38-0](/img/structure/B2731883.png)

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK by TAK-659 has shown promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

科学的研究の応用

Synthesis and Structural Analysis

A detailed exploration into the structural nuances and synthetic methodologies underpinning 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide reveals its significance in the realm of medicinal chemistry and material science. The compound's synthesis leverages the robustness of the Gewald reaction, a versatile method allowing for the construction of thiophene derivatives, which are pivotal in the development of pharmaceuticals and advanced materials. This process entails a multi-component synthesis involving key intermediates like ethyl cyanoacetate and elemental sulfur under organocatalyzed conditions, signifying a stride towards efficient synthetic strategies (Abaee & Cheraghi, 2013). Furthermore, the crystal structure analysis of related thiophene derivatives underscores the compound's potential for facilitating insights into molecular interactions and drug design processes (Nagaraju et al., 2018).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative potentials of thiophene derivatives are underscored by their structural flexibility and functional adaptability. Compounds synthesized from thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, bearing structural similarities to 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide, have exhibited notable efficacy against a spectrum of microbial pathogens. This highlights their utility as foundational structures for the development of novel antimicrobial agents (Puthran et al., 2019). Additionally, the exploration of pyrazole-sulfonamide derivatives, which share pharmacophoric features with the compound , demonstrates significant antiproliferative activities against cancer cell lines. Such findings illuminate the compound's potential as a scaffold for anticancer drug development, offering avenues for targeted therapy with minimized side effects (Mert et al., 2014).

Material Science Applications

In the domain of material science, the incorporation of thiophene derivatives into polymeric structures has been identified as a strategic approach to enhance the functional properties of electroactive polymers. These polymers find applications in a range of technologies, including electrochemical capacitors and organic electronics, demonstrating the compound's relevance beyond pharmaceuticals into the realm of advanced functional materials (Ferraris et al., 1998). The electrochemical deposition of thiophene derivatives onto electrodes elucidates a method for improving the performance of energy storage devices, further emphasizing the compound's utility in enhancing the efficiency and sustainability of future technologies.

特性

IUPAC Name |

3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S2/c1-12(2)8-10-19-17(21)16-15(9-11-24-16)25(22,23)20(3)14-6-4-13(18)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRBYCKZIDJKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

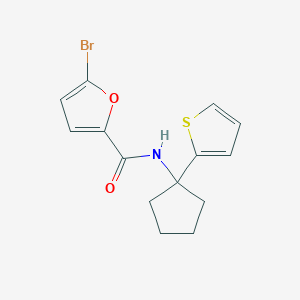

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731800.png)

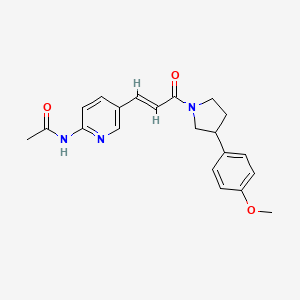

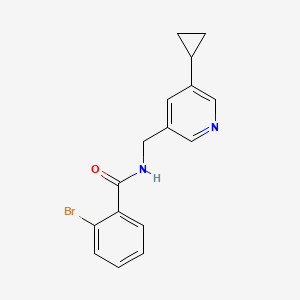

![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)

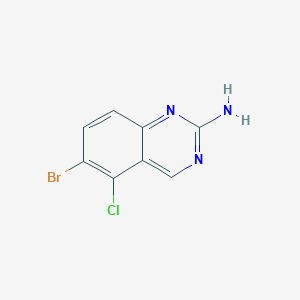

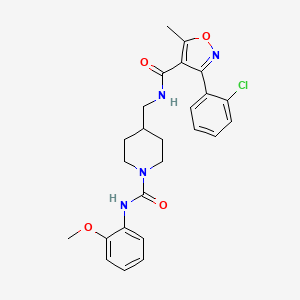

![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)

![5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731811.png)

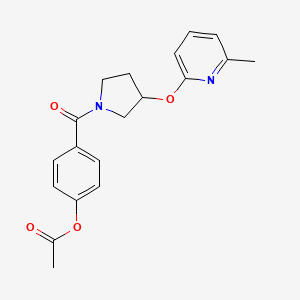

![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)

![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)